molecular formula C16H19N5O B2389265 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide CAS No. 1798030-80-4

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

Cat. No.: B2389265
CAS No.: 1798030-80-4
M. Wt: 297.362
InChI Key: LQSHHBYTUXULRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to develop compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Carboxamide-pyridine N-oxide Heterosynthon

A study by Reddy, Babu, and Nangia (2006) explores the novel carboxamide-pyridine N-oxide synthon, which is sustained via N-H...O- hydrogen bonding and C-H...O interaction. This structural feature is used to assemble isonicotinamide N-oxide in a triple helix architecture, demonstrating its application in crystal engineering and pharmaceutical cocrystals synthesis, particularly with barbiturate drugs and 4,4'-bipyridine N,N'-dioxide (Reddy, Babu, & Nangia, 2006).

Pyrimidine Incorporation for Antimicrobial Activity

Soni and Patel (2017) report on the synthesis of isoniazid clubbed pyrimidine derivatives evaluated for antimicrobial and antituberculosis activity. These derivatives show significant antibacterial, antifungal, and antituberculosis activities, indicating the compound's potential in developing new antimicrobial agents (Soni & Patel, 2017).

Triazole Derivatives for Antimicrobial Activity

Mishra et al. (2010) synthesized triazole derivatives involving the isonicotinamide framework, demonstrating significant antimicrobial activity against various microorganisms. This study highlights the compound's relevance in creating effective antimicrobial agents (Mishra et al., 2010).

Metabolism and Biological Activity

The study by Shibata and Matsuo (1989) examines the correlation between niacin equivalent intake and urinary excretion of metabolites such as N'-methyl-4-pyridone-3-carboxamide, highlighting the metabolic processing of similar compounds in the body (Shibata & Matsuo, 1989).

PDE9A Inhibitor for Cognitive Disorders

Verhoest et al. (2012) discuss the design and discovery of a selective brain penetrant PDE9A inhibitor, showcasing the compound's utility in addressing cognitive disorders through preclinical models (Verhoest et al., 2012).

Histone Deacetylase Inhibitor

Zhou et al. (2008) describe the synthesis and biological evaluation of a histone deacetylase inhibitor, indicating the compound's potential in cancer therapy through the selective inhibition of HDACs (Zhou et al., 2008).

Future Directions

The future directions for this compound could involve further development and evaluation of its anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-10-15(21-8-2-3-9-21)20-14(19-12)11-18-16(22)13-4-6-17-7-5-13/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSHHBYTUXULRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=NC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.